M1 Muscarinic Receptor Subtype Selectivity: 20-Fold Preference Over M2 Receptors
Tropinone oxime exhibits a 20-fold selectivity for M1 muscarinic receptors over M2 receptors in radioligand binding assays [1]. In contrast, the corresponding N-methylpiperidinone oxime analog, which lacks the bridged tropane ring system, shows no detectable M1/M2 selectivity and fails to produce any functional effect in M2 assays [1]. This quantitative difference is directly attributable to the rigid tropane scaffold, which orients the oxime pharmacophore in a conformation that is complementary to the M1 receptor binding pocket.
| Evidence Dimension | M1/M2 Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | 20-fold selectivity (M1 over M2) |
| Comparator Or Baseline | N-methylpiperidinone oxime analog: no selectivity (ratio ~1) |
| Quantified Difference | >20-fold difference in selectivity |
| Conditions | Radioligand displacement assays using [3H]pirenzepine (M1) and [3H]N-methylscopolamine (M2) on rat cortical and cardiac tissue homogenates |
Why This Matters
This 20-fold selectivity advantage directly informs the selection of tropinone oxime over piperidinone-based analogs for research programs targeting M1-mediated cognitive enhancement without peripheral M2-associated side effects.
- [1] MacLeod, A. M., et al. Quinuclidinone O-alkynyloximes with muscarinic agonist activity. Bioorganic & Medicinal Chemistry Letters, 2003, 13(4), 597-600. doi:10.1016/S0960-894X(02)01067-7 View Source
